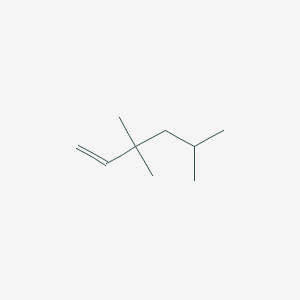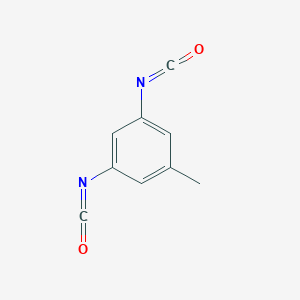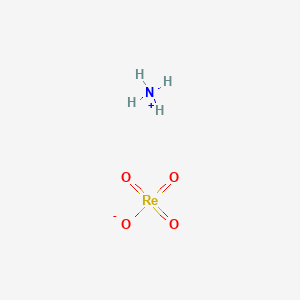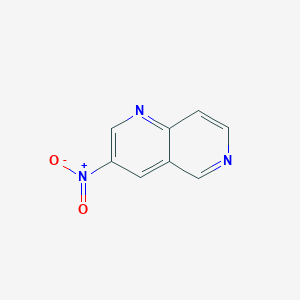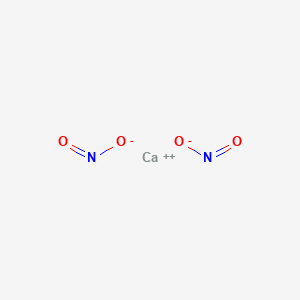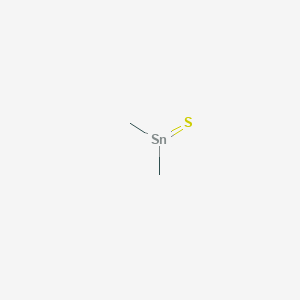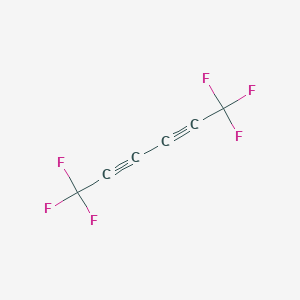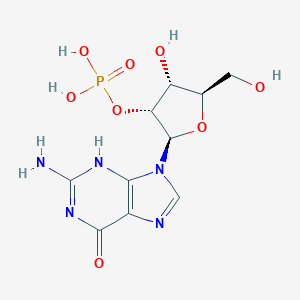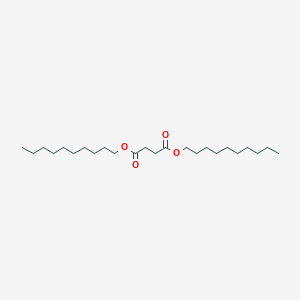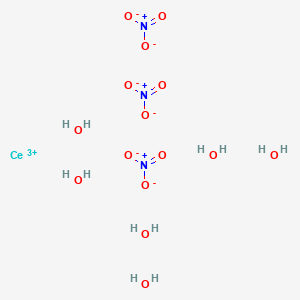
硝酸セリウム(III) 六水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cerium(III) nitrate hexahydrate, with the chemical formula Ce(NO₃)₃·6H₂O, is a widely used compound in materials science. It appears as a white-to-yellow crystalline salt that is hygroscopic and air-sensitive. This compound is highly soluble in water, alcohol, and acetone, although solutions can sometimes appear slightly hazy . Cerium(III) nitrate hexahydrate is known for its low melting point of 57°C and its thermal decomposition beginning at 190°C, with complete decomposition to cerium oxide at 390-400°C .
科学的研究の応用
Cerium(III) nitrate hexahydrate has a wide range of scientific research applications:
作用機序
Target of Action
Cerium(III) nitrate hexahydrate is a widely used source of cerium in materials science . It is often used in the synthesis of micro- or nano-structured ceria (cerium oxide) . The primary targets of this compound are the materials or substances that it interacts with during these processes.
Mode of Action
The compound has a strong interfacial interaction, i.e., ion-dipole interaction via the formation of hydrogen bonds between the water molecules of the salts and the polar dipoles of the polymer chains . This interaction results in improved electroactive β phase nucleation and a large dielectric constant in PVDF films .
Pharmacokinetics
Due to its high solubility in water, alcohol, and acetone , it can be inferred that it has good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The result of the action of Cerium(III) nitrate hexahydrate is largely dependent on its application. In materials science, it contributes to the formation of micro- or nano-structured ceria . In the context of PVDF films, it improves electroactive β phase nucleation and increases the dielectric constant .
Action Environment
The action, efficacy, and stability of Cerium(III) nitrate hexahydrate can be influenced by various environmental factors. For instance, it is hygroscopic and air-sensitive , suggesting that moisture and oxygen levels in the environment can affect its stability and reactivity. Furthermore, its high solubility and low decomposition temperature make it an ideal reagent for hydrothermal reactions, sol-gel processing, and co-precipitation and calcination reactions .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that cerium, the core element of this compound, can participate in redox reactions due to its ability to switch between the +3 and +4 oxidation states . This property could potentially influence various biochemical processes, although specific interactions with enzymes, proteins, and other biomolecules have not been extensively reported.
Cellular Effects
Cerium oxide nanoparticles, which can be synthesized using this compound, have been shown to exhibit antioxidant properties, protecting cells from oxidative stress
Molecular Mechanism
As a source of cerium, it may exert its effects through the redox activity of cerium ions
Temporal Effects in Laboratory Settings
Cerium(III) nitrate hexahydrate is known to be stable under normal conditions . It begins to thermally decompose at 190 °C, with complete decomposition to the oxide by 400 °C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.
準備方法
Cerium(III) nitrate hexahydrate can be synthesized through various methods, including:
Sol-Gel Method: This involves using cerium(III) nitrate hexahydrate and ammonium hydroxide as precursors.
Hydroxide-Mediated Method: This method involves the use of cerium(III) nitrate hexahydrate and hydroxide ions to produce cerium oxide nanoparticles.
Precipitation Method: This simple technique involves synthesizing nanoceria at room or high temperature without requiring washing and purification steps.
化学反応の分析
Cerium(III) nitrate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: Cerium(III) nitrate hexahydrate can be reduced to cerium(III) oxide.
Substitution: It can participate in substitution reactions where nitrate ions are replaced by other anions.
Common reagents and conditions used in these reactions include nitric acid, ammonia, and various solvents. Major products formed from these reactions include cerium oxide and other cerium-based compounds .
類似化合物との比較
Cerium(III) nitrate hexahydrate can be compared with other cerium compounds such as:
Cerium(IV) nitrate: This compound is prepared by evaporating a solution of ceric nitrate in concentrated nitric acid and forms orthorhombic crystals.
Cerium(III) chloride heptahydrate: Another cerium compound used in similar applications but with different solubility and reactivity properties.
Cerium(III) acetate hydrate: Used in various chemical reactions and industrial applications.
Cerium(III) nitrate hexahydrate is unique due to its high solubility, low decomposition temperature, and versatility in forming various cerium-based compounds.
特性
| { "Design of Synthesis Pathway": "The synthesis of Cerium(III) nitrate hexahydrate can be achieved through a simple reaction between cerium oxide and nitric acid.", "Starting Materials": [ "Cerium oxide (CeO2)", "Nitric acid (HNO3)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 9.76 g of cerium oxide in 100 mL of concentrated nitric acid.", "Heat the mixture to 80-90°C and stir until the cerium oxide is completely dissolved.", "Slowly add distilled water to the mixture while stirring until the total volume reaches 500 mL.", "Filter the solution to remove any impurities.", "Allow the solution to cool to room temperature.", "Crystals of Cerium(III) nitrate hexahydrate will start to form.", "Collect the crystals by filtration and wash them with distilled water.", "Dry the crystals at 60°C for several hours until a constant weight is obtained." ] } | |
CAS番号 |
10294-41-4 |
分子式 |
CeH3NO4 |
分子量 |
221.14 g/mol |
IUPAC名 |
cerium;nitric acid;hydrate |
InChI |
InChI=1S/Ce.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChIキー |
DHBGEZZULIYPKP-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ce+3] |
正規SMILES |
[N+](=O)(O)[O-].O.[Ce] |
ピクトグラム |
Oxidizer; Corrosive; Irritant |
製品の起源 |
United States |
Q1: What is the molecular formula and weight of Cerium(III) nitrate hexahydrate?
A1: The molecular formula of Cerium(III) nitrate hexahydrate is Ce(NO3)3·6H2O. Its molecular weight is 434.22 g/mol.
Q2: What spectroscopic techniques are used to characterize Cerium(III) nitrate hexahydrate?
A2: Various spectroscopic techniques are employed to characterize Cerium(III) nitrate hexahydrate, including:* X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of Cerium(III) nitrate hexahydrate and cerium oxide derived from it. [, , , , , , , , ] * Fourier transform infrared spectroscopy (FTIR): Provides information about the functional groups and bonding interactions present in the compound. [, , , ]* UV-Vis Spectroscopy: Helps analyze the electronic transitions and optical properties of the compound, particularly useful in studying cerium oxide nanoparticles. [, , , , ] * X-ray photoelectron spectroscopy (XPS): Used to determine the oxidation states of cerium and other elements present in the compound. [, , , ]* Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-oxygen bonds and useful for studying cerium oxide. []
Q3: In what applications is the stability of Cerium(III) nitrate hexahydrate crucial?
A4: Stability is crucial in applications where controlled release of cerium ions is desired, such as:* Corrosion inhibition: Cerium(III) nitrate hexahydrate is used as a corrosion inhibitor in coatings for aluminum alloys. Its controlled release of cerium ions provides long-term protection against corrosion. [, ]* Catalysis: The compound serves as a precursor for cerium oxide catalysts. Its thermal decomposition under controlled conditions yields cerium oxide nanoparticles with specific properties. [, , , ]
Q4: How does the synthesis method affect the catalytic properties of CeO2 derived from Cerium(III) nitrate hexahydrate?
A6: The synthesis method significantly influences the size, morphology, and surface properties of the resulting CeO2 nanoparticles, ultimately impacting their catalytic activity. * Precipitation methods using different precipitating agents and surfactants can produce CeO2 nanoparticles with varying sizes and morphologies, impacting their catalytic performance. [, , , ]* Combustion synthesis at low temperatures can yield nano-crystalline CeO2 pigments with controlled particle sizes and colors, influencing their applications in pigments and potentially catalysis. []* Solvothermal synthesis offers control over particle size and Ce3+/Ce4+ ratios in CeO2, affecting its photocatalytic activity for hydrogen production. []
Q5: Are there any studies on the selectivity of Cerium(III) nitrate hexahydrate-derived catalysts?
A7: While detailed selectivity studies are limited in the provided research, the choice of support and promoters significantly influences the catalytic selectivity of CeO2-based catalysts. For instance, in CO2 methanation, the composite oxide support containing ZrO2, TiO2, and CeO2, along with the Ni active phase, drives the reaction selectively towards methane production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


